propan-2-yl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
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Overview
Description
Isopropyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves the reaction of 5-amino-1H-1,2,4-triazole-3-thiol with isopropyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and concentration can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Isopropyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an organic solvent.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Isopropyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antiviral, antibacterial, and antifungal agents.
Agriculture: It can be used in the development of agrochemicals such as herbicides and pesticides.
Materials Science: The compound can be utilized in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of propan-2-yl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the desired therapeutic effect. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-1,2,4-triazole-3-thiol: A precursor in the synthesis of propan-2-yl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate.
Isopropyl bromoacetate: Another precursor used in the synthesis.
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides:
Uniqueness
Isopropyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the triazole ring and the ester group allows for versatile modifications and applications in various fields .
Properties
Molecular Formula |
C7H12N4O2S |
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Molecular Weight |
216.26 g/mol |
IUPAC Name |
propan-2-yl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C7H12N4O2S/c1-4(2)13-5(12)3-14-7-9-6(8)10-11-7/h4H,3H2,1-2H3,(H3,8,9,10,11) |
InChI Key |
JGECWLPNPGMKRK-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CSC1=NNC(=N1)N |
Canonical SMILES |
CC(C)OC(=O)CSC1=NNC(=N1)N |
Origin of Product |
United States |
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